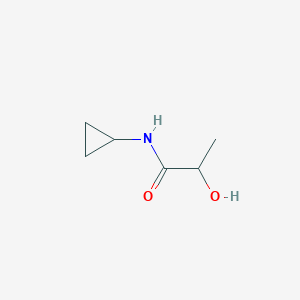

N-cyclopropyl-2-hydroxypropanamide

Overview

Description

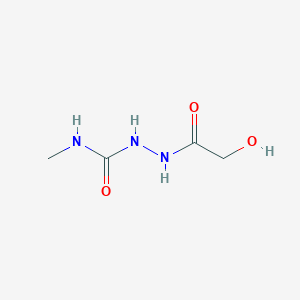

N-cyclopropyl-2-hydroxypropanamide is a cyclic amino acid derivative with a molecular formula of C6H11NO2 . It has a molecular weight of 129.16 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2/c1-4(8)6(9)7-5-2-3-5/h4-5,8H,2-3H2,1H3,(H,7,9) . This indicates the presence of a cyclopropyl group attached to a hydroxypropanamide group.Physical And Chemical Properties Analysis

This compound is an oil at room temperature .Scientific Research Applications

1. Metabolism and Adduct Formation

N-cyclopropyl-2-hydroxypropanamide is a compound that can be involved in metabolism and adduct formation processes. Studies have detailed the metabolism of related compounds and the formation of hemoglobin adducts in humans. For instance, the metabolism of acrylamide (AM) in humans following oral and dermal administration has been explored, revealing that approximately 86% of the urinary metabolites were derived from glutathione (GSH) conjugation, excreted as various conjugated forms. This demonstrates the metabolic conversion pathways and the formation of protein adducts, which are crucial for understanding the compound's behavior in biological systems (Fennell et al., 2005).

2. Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics and metabolism of therapeutic compounds is crucial in drug development. Research on cyclophosphamide, a compound used for cancer chemotherapy, provides insights into the pharmacokinetics after oral and intravenous administration. This knowledge aids in optimizing dosing regimens and improving therapeutic outcomes. The study of GSK1322322, a peptidase deformylase inhibitor, using the Entero-Test for biliary sampling, exemplifies the detailed investigation of metabolism and disposition in humans, highlighting the importance of understanding the systemic availability and metabolic pathways of pharmaceutical agents (Struck et al., 1987).

3. Biomaterials in Surgical Applications

This compound-related research extends into biomaterials, particularly in surgical applications. For instance, the use of biomimetic nanohydroxyapatite/polyamide 66 (n-HA/PA 66) mesh cages in anterior cervical corpectomy and fusion (ACCF) surgery showcases the integration of novel materials in medical procedures. This innovation leads to improved surgical outcomes and highlights the compound's potential in enhancing biomaterials used in clinical settings (Xu et al., 2015).

Safety and Hazards

N-cyclopropyl-2-hydroxypropanamide is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using the substance only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

N-cyclopropyl-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(8)6(9)7-5-2-3-5/h4-5,8H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAWKODJIOYAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)